molecular formula C11H18ClN5 B12215625 N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12215625
M. Wt: 255.75 g/mol
InChI Key: AURRCMSRXSVTML-UHFFFAOYSA-N
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Description

N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 2-ethylpyrazole with 2,4-dimethylpyrazole in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has been investigated for its potential therapeutic applications:

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Another application is in treating inflammatory diseases. Research indicates that pyrazole derivatives can modulate inflammatory pathways, offering potential as anti-inflammatory agents .

Case Study:

A specific study highlighted the effectiveness of a related pyrazole compound in reducing inflammation in animal models of arthritis, showcasing a reduction in pro-inflammatory cytokines .

Agricultural Applications

The compound's potential extends into agriculture, particularly as a pesticide or herbicide:

Pesticidal Properties

Research has indicated that pyrazole derivatives can act as effective pesticides against various pests. Their mechanism often involves disrupting metabolic pathways in insects .

Case Study:

A field trial demonstrated the efficacy of a pyrazole-based pesticide formulation, which resulted in a significant reduction in pest populations while being environmentally friendly compared to traditional pesticides .

Material Science

In material science, this compound can be utilized for synthesizing novel materials:

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have applications in catalysis and materials development .

Data Table: Coordination Complexes of Pyrazole Derivatives

Metal IonLigand UsedStability ConstantApplication
Cu(II)Pyrazole10^5Catalysis in organic reactions
Ni(II)Pyrazole10^4Dye-sensitized solar cells

Mechanism of Action

The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, known for its diverse biological activities and applications in various fields such as medicine and agriculture. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H18ClN5, with a molecular weight of 255.75 g/mol. The unique structure of this compound includes a pyrazole ring with specific substitutions that enhance its chemical reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Receptor Binding : The compound has shown potential to bind to muscarinic acetylcholine receptors, which may have implications in neurological research. This interaction could modulate receptor activity, influencing neurotransmission and related physiological processes.
  • Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its mechanism of action may disrupt the tricarboxylic acid cycle by inhibiting succinate dehydrogenase, leading to effects on cellular respiration in pathogenic organisms .
  • Anti-inflammatory Properties : Similar compounds within the pyrazole family have demonstrated anti-inflammatory effects, indicating that this compound may also possess these properties due to its structural characteristics.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Pyrazole Ring : The initial step often includes the reaction of hydrazine with ethyl acetoacetate to form the pyrazole structure.
  • Methylation : Methyl groups are introduced at the 2 and 4 positions using reagents like methyl iodide.
  • Amination : The compound is then reacted with an appropriate amine to introduce the amine group at the 3-position.
  • Hydrochloride Salt Formation : Finally, treatment with hydrochloric acid yields the hydrochloride salt form of the compound .

Case Studies and Research Findings

Several studies have investigated the biological activity of N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amines:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Receptor BindingBinds to muscarinic acetylcholine receptors, influencing neurotransmission
Enzyme InhibitionActs as a succinate dehydrogenase inhibitor, disrupting metabolic pathways
Anti-inflammatory EffectsPotential anti-inflammatory properties similar to other pyrazole derivatives

Notable Research Findings

  • A study highlighted the interaction between N-[1-(5-methylpyrazol)]methyl]-2-methylpyrazole and muscarinic receptors, suggesting potential therapeutic applications in treating neurological disorders.
  • Another investigation into enzyme kinetics revealed that related compounds exhibit varying degrees of inhibition on succinate dehydrogenase, indicating that structural modifications can significantly impact biological activity .

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-10(5-6-13-16)8-12-11-9(2)7-14-15(11)3;/h5-7,12H,4,8H2,1-3H3;1H

InChI Key

AURRCMSRXSVTML-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=C(C=NN2C)C.Cl

Origin of Product

United States

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